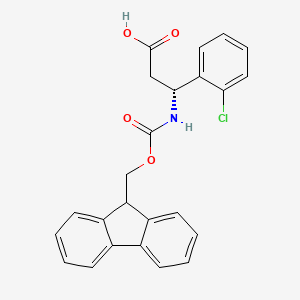

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid

Description

This compound is an Fmoc-protected amino acid derivative featuring a 2-chlorophenyl substituent at the β-position of the propanoic acid backbone. The (R)-configuration at the chiral center defines its stereochemical orientation, critical for applications in asymmetric synthesis and peptide chemistry. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine . The 2-chlorophenyl moiety introduces steric and electronic effects, influencing solubility, crystallinity, and reactivity in coupling reactions.

Properties

IUPAC Name |

(3R)-3-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQMTMDZWLOODM-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorophenyl moiety, which are crucial for its biological activity. Its molecular formula is , with a molecular weight of approximately 438.90 g/mol. The synthesis typically involves several steps:

- Protection of the Amine : The amine group is protected using an Fmoc group.

- Formation of Chlorophenyl Moiety : The chlorophenyl-acetic acid derivative is synthesized.

- Coupling Reaction : The protected amine is coupled with the chlorophenyl-acetic acid under specific conditions using coupling reagents like EDCI or DCC.

Biological Activity

The biological activity of this compound encompasses several key areas:

Antimicrobial Activity

Numerous studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

For instance, a study indicated that modifications to the fluorenyl or chlorophenyl portions can enhance antimicrobial efficacy.

Anticancer Properties

Research has shown potential anticancer effects due to the ability of fluorenyl derivatives to interact with cellular mechanisms. In vitro studies suggest that these compounds can inhibit cancer cell proliferation through various pathways .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating physiological processes and contributing to its therapeutic effects.

The mechanism by which this compound exerts its biological effects involves:

- Binding Interactions : The chlorophenyl group participates in binding interactions with target molecules, influencing enzyme activity or receptor interactions.

- Noncovalent Interactions : The Fmoc group protects the amine during chemical reactions, facilitating selective interactions with biological targets .

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Chlorinated phenol | Antimicrobial |

| Fluorenone | Fluorene derivative | Anticancer |

| Phenylalanine | Amino acid | Nutritional/Metabolic |

The uniqueness of this compound lies in its combination of a fluorenyl protecting group with a chlorophenyl moiety, conferring distinct reactivity patterns and potential biological activities that differ from simpler analogs like 4-chlorophenol or phenylalanine.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

The compound serves as an important building block in peptide synthesis, particularly due to its Fmoc (fluorenylmethoxycarbonyl) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), allowing for the selective protection of amino groups during the assembly of peptides.

Advantages in Synthesis :

- Stability : The Fmoc group is stable under basic conditions, making it suitable for various coupling reactions.

- Ease of Removal : The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), facilitating the stepwise elongation of peptide chains.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and anticancer properties. The 2-chlorophenyl moiety may enhance interaction with specific biological targets, thus improving therapeutic efficacy.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal explored the effects of Fmoc-(R)-3-amino-3-(2-chlorophenyl)propanoic acid on cancer cell lines. The results demonstrated that the compound induced apoptosis in specific cancer types, suggesting its potential as a lead compound for drug development.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the phenylalanine backbone or the chlorophenyl substituent can lead to variations in potency and selectivity towards target receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

*Estimated based on molecular formula.

Key Comparative Insights:

Substituent Effects :

- Electron-Donating/Withdrawing Groups : Fluorine (in 3,5-difluorophenyl) and trifluoromethyl groups (in ) enhance electron withdrawal, stabilizing intermediates during coupling reactions . Chlorine (2- or 4-position) modulates steric bulk and lipophilicity .

- Polarity : The 3-hydroxyphenyl analog () exhibits higher polarity, improving solubility in aqueous-organic mixtures, whereas chlorinated derivatives are more lipophilic .

Stereochemical Considerations :

- The (R)-configuration in the target compound contrasts with (S)-configured analogs (e.g., ), affecting chiral recognition in enzyme-mediated reactions or receptor binding .

Stability and Reactivity :

- All Fmoc-protected analogs are sensitive to strong oxidizing agents and require storage at 2–8°C to prevent decomposition .

- Ortho-substituted chlorophenyl derivatives (e.g., target compound) may exhibit slower coupling kinetics due to steric hindrance compared to para-substituted analogs .

Applications :

- Peptide Synthesis : The 4-chlorophenyl analog () is preferred for standard SPPS due to balanced reactivity, while bulky substituents (e.g., trifluoromethyl in ) are reserved for specialized applications .

- Drug Discovery : Fluorinated and hydroxylated variants () are explored as bioactive scaffolds or prodrugs due to improved pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via Fmoc (fluorenylmethoxycarbonyl) protection strategies. Key steps include:

Amino Protection : The amino group is protected using Fmoc-Cl in a basic medium (e.g., NaHCO₃) to prevent undesired side reactions during coupling .

Carboxylic Acid Activation : The propanoic acid moiety is activated using reagents like HOBt/EDC for peptide bond formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water gradients) is used to isolate the enantiomerically pure product .

- Stereochemical Analysis : Chiral HPLC (Chiralpak® columns) or circular dichroism (CD) spectroscopy confirms enantiomeric excess (>98% for most protocols) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation :

- Respiratory Protection : Use fume hoods and N95 masks due to H335 (respiratory irritation risk) .

- Skin/Eye Protection : Wear nitrile gloves and safety goggles; H315 (skin irritation) and H319 (eye irritation) are documented .

- Storage : Store at 2–8°C under inert gas (argon) to prevent decomposition .

- Emergency Protocols : For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., 2-chlorophenyl substituent at δ 7.2–7.4 ppm) .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 456.12) .

- FT-IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (amide II) confirm Fmoc and amide linkages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce racemization during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–4°C during coupling to minimize epimerization .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours conventional) while maintaining >95% enantiomeric excess .

- Solvent Selection : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents like DMF .

Q. What strategies are effective in analyzing and preserving stereochemical integrity in biological assays?

- Methodological Answer :

- Chiral Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours; monitor racemization via chiral HPLC .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding interactions while maintaining the (R)-configuration’s spatial orientation .

- Circular Dichroism (CD) : Track conformational changes in peptide conjugates under physiological conditions .

Q. How does the 2-chlorophenyl substituent influence biological activity compared to structural analogs?

- Methodological Answer :

- Comparative Analysis :

- Mechanistic Insight : The electron-withdrawing Cl group enhances π-stacking with aromatic residues in enzyme active sites .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Acidic Conditions (pH 2) : Rapid Fmoc deprotection (>90% degradation in 6 hours) .

- Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours at 25°C .

- Thermal Stability : Decomposition onset at 150°C (TGA analysis) .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Meta-Analysis Framework :

Assay Variability : Normalize data using positive controls (e.g., IC₅₀ values for staurosporine in kinase assays) .

Structural Reanalysis : Compare crystallographic data (PDB entries) to confirm binding modes .

Statistical Validation : Apply ANOVA to reconcile discrepancies in cytotoxicity studies (e.g., CC₅₀ ranges of 10–50 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.